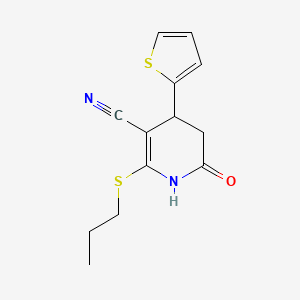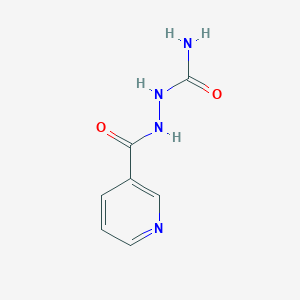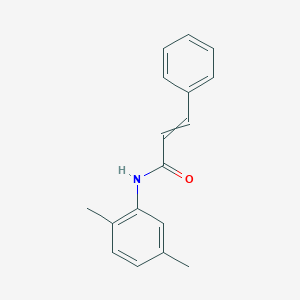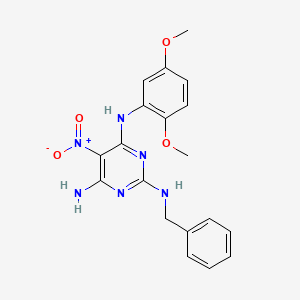![molecular formula C26H30N2O3S2 B12459507 4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}benzamide](/img/structure/B12459507.png)
4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the benzamide class and exhibits a range of biochemical and physiological effects.
Méthodes De Préparation
The synthesis of 4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}benzamide involves several steps. The synthetic route typically includes the reaction of 4-methylbenzylamine with methylsulfonyl chloride to form an intermediate, which is then reacted with 2-[(2-methylbenzyl)sulfanyl]ethylamine under specific conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}benzamide has been extensively studied for its potential therapeutic applications. It has shown promise in the following areas:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Medicine: The compound exhibits anti-inflammatory properties and has been shown to reduce inflammation in animal models of inflammatory diseases.
Industry: It is used in the development of new therapeutics and as a research tool in drug discovery.
Mécanisme D'action
The exact mechanism of action of 4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}benzamide is not fully understood. it is proposed that the compound works by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. Additionally, it may modulate the immune system and reduce inflammation by targeting specific molecular pathways.
Comparaison Avec Des Composés Similaires
4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}benzamide can be compared with other benzamide derivatives. Similar compounds include:
- 4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-(pyridin-3-yl)benzamide
- 4-[(4-methylbenzyl)(methylsulfonyl)amino]benzoate
- N-(2-methylbenzyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide
These compounds share structural similarities but may differ in their biochemical and physiological effects, making this compound unique in its therapeutic potential .
Propriétés
Formule moléculaire |
C26H30N2O3S2 |
|---|---|
Poids moléculaire |
482.7 g/mol |
Nom IUPAC |
4-[(4-methylphenyl)methyl-methylsulfonylamino]-N-[2-[(2-methylphenyl)methylsulfanyl]ethyl]benzamide |
InChI |
InChI=1S/C26H30N2O3S2/c1-20-8-10-22(11-9-20)18-28(33(3,30)31)25-14-12-23(13-15-25)26(29)27-16-17-32-19-24-7-5-4-6-21(24)2/h4-15H,16-19H2,1-3H3,(H,27,29) |
Clé InChI |
YCBVHAHMKYKHQC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CN(C2=CC=C(C=C2)C(=O)NCCSCC3=CC=CC=C3C)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,4-dibromophenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide](/img/structure/B12459429.png)
![N1-[(3-Chloro-pyridin-2-yl)-(2,2-difluoro-benzo[1,3]dioxol-4-yl)-methyl]-4-methanesulfonyl-N2-(4-methoxy-6-piperazin-1-yl-[1,3,5]triazin-2-yl)-benzene-1,2-diamine](/img/structure/B12459452.png)
![N-[4-({1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}amino)phenyl]acetamide](/img/structure/B12459455.png)
![2-(4-Bromophenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B12459459.png)
![7-(4-chlorophenyl)-5-phenyl-N-(pyridin-2-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12459463.png)
![2-[(4,7-dimethylquinazolin-2-yl)amino]-5,6-dimethylpyrimidin-4(1H)-one](/img/structure/B12459470.png)
![3,3'-Methanediylbis(6-{[(2-chlorophenoxy)acetyl]amino}benzoic acid)](/img/structure/B12459477.png)

![2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenoxyethyl)acetamide](/img/structure/B12459484.png)
![2-(4-bromophenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B12459489.png)
![N-benzyl-N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12459499.png)



